Methyl 4-[(chlorosulfonyl)amino]benzoate
Description
Methyl 4-[(chlorosulfonyl)amino]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a chlorosulfonyl (-SO₂Cl) moiety, and an amino (-NH-) linker at the para position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis due to the electrophilic nature of the chlorosulfonyl group, which facilitates nucleophilic substitutions or cross-coupling reactions . Its molecular formula is inferred as C₈H₇ClNO₄S, with a molecular weight of approximately 248.6 g/mol (based on analogs in ).
Properties
IUPAC Name |
methyl 4-(chlorosulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXPWVOZFUZCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276788 | |
| Record name | Methyl 4-[(chlorosulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400900-01-8 | |
| Record name | Methyl 4-[(chlorosulfonyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400900-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(chlorosulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Methyl 4-aminobenzoate
Methyl 4-aminobenzoate is commonly prepared by esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically refluxed for several hours, followed by neutralization and extraction steps to isolate the ester in high yield (approximately 85-90%).
- Dissolve 4-aminobenzoic acid in methanol.
- Add concentrated sulfuric acid dropwise.
- Heat under reflux for 6 hours.
- Remove solvent under reduced pressure.
- Extract with ethyl acetate and wash with saturated sodium bicarbonate.
- Dry and isolate methyl 4-aminobenzoate as a solid.
NMR data confirms purity and structure:
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | |
|---|---|---|---|---|
| Aromatic H (2H) | 7.86 | Doublet | 2 | |
| Aromatic H (2H) | 6.65 | Doublet | 2 | |
| NH2 protons | 4.08 | Singlet | 2 | |
| Methyl ester CH3 | 3.87 | Singlet | 3 |
Chlorosulfonylation of Methyl 4-aminobenzoate
The key step to obtain this compound is the reaction of methyl 4-aminobenzoate with chlorosulfonyl chloride (ClSO2Cl). This reagent introduces the chlorosulfonyl group onto the amino substituent, forming a sulfonamide linkage bearing a chlorosulfonyl moiety.
- The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform.
- Temperature control is critical, often maintained between 0 to 5 °C to avoid side reactions.
- A base such as pyridine or triethylamine is used to neutralize the HCl generated during the reaction.
- Slow addition of chlorosulfonyl chloride to the cooled solution of methyl 4-aminobenzoate ensures controlled sulfonylation.
$$
\text{Methyl 4-aminobenzoate} + \text{ClSO}_2\text{Cl} \xrightarrow[\text{Base}]{0-5^\circ C} \text{this compound}
$$
This method is widely reported in literature and patents for preparing sulfonylated aminobenzoates.
Alternative Synthetic Routes
Some patents describe multi-step routes involving:
- Starting from methyl 4-cyanobenzoate or related nitrile intermediates.
- Reduction to aminomethyl derivatives.
- Subsequent sulfonylation with methanesulfonyl chloride followed by chlorination to introduce the chlorosulfonyl group.
However, these routes are more complex and less direct than the straightforward sulfonylation of methyl 4-aminobenzoate.
Process Optimization and Industrial Considerations
- Temperature and pH control during the sulfonylation step is crucial to maximize yield and minimize hydrolysis of the chlorosulfonyl group.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation or moisture interference.
- Extraction and purification steps often involve organic solvent extraction (ethyl acetate, toluene) and salting out (NaCl saturation) to improve phase separation and product recovery.
- Yields typically range from 80% to over 90% under optimized conditions.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of 4-aminobenzoic acid | Methanol, conc. H2SO4, reflux 6 h | Reflux (~65) | Methanol | 85-90 | Acid-catalyzed esterification |
| Chlorosulfonylation | Chlorosulfonyl chloride, base (pyridine/TEA) | 0 to 5 | DCM, chloroform | 80-90 | Slow addition, inert atmosphere needed |
| Extraction & Purification | Saturated NaCl, ethyl acetate | Ambient | Ethyl acetate | - | Salting out improves phase separation |
Analytical and Characterization Techniques
- NMR Spectroscopy: Confirms substitution pattern and integrity of ester and sulfonyl groups.
- IR Spectroscopy: Presence of sulfonyl chloride group shows characteristic S=O stretching near 1350-1355 cm⁻¹ and 1160-1175 cm⁻¹.
- Mass Spectrometry: Confirms molecular weight consistent with chlorosulfonyl substitution.
- Elemental Analysis: Validates composition, especially chlorine and sulfur content.
Comparison with Similar Compounds
Structural and Functional Differences
- Chlorosulfonyl Group Placement: The target compound’s -SO₂Cl is directly attached to an amino group, enabling facile nucleophilic displacement (e.g., by amines to form sulfonamides) . In contrast, Methyl 4-[(chlorosulfonyl)methyl]benzoate () has a -CH₂-SO₂Cl group, which is less reactive toward amines but may undergo alkylation or oxidation.
- Ester Groups: The methyl ester in the target compound vs. ethyl ester in Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate () influences solubility and metabolic stability. Methyl esters are generally more lipophilic but less hydrolytically stable than ethyl esters.
Biological Activity :
Physicochemical Properties
- Reactivity: The -NH-SO₂Cl group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the -CH₂-SO₂Cl group in , which requires harsher conditions for substitution.
Stability :
Key Research Findings
- Synthetic Utility: this compound’s amino group enables modular derivatization, as demonstrated in metal-free cross-coupling reactions ().
- Stability Studies : Analogs like Methyl 4-[(chlorosulfonyl)methyl]benzoate degrade under prolonged UV exposure, necessitating dark storage ().
- Biological Screening : Sulfonylurea derivatives () highlight the importance of the urea-triazine motif for herbicidal activity, absent in the target compound.
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